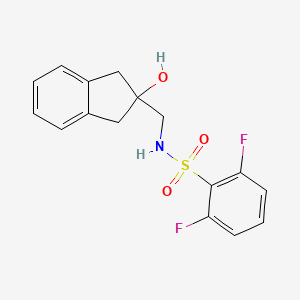
2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups
Wissenschaftliche Forschungsanwendungen
2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of sulfonamide derivatives with biological targets, such as proteins or nucleic acids.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities .
Result of Action
The wide range of biological activities associated with indole derivatives suggests that the effects could be diverse, depending on the specific targets and pathways involved .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indene Derivative: The synthesis begins with the preparation of the indene derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where an indene precursor reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the hydroxy-indene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the sulfonamide group, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-difluoro-N-(2-hydroxyphenyl)benzenesulfonamide
- 2,6-difluoro-N-(2-hydroxyethyl)benzenesulfonamide
- 2,6-difluoro-N-(2-hydroxypropyl)benzenesulfonamide
Uniqueness
The uniqueness of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide lies in its indene moiety, which provides additional hydrophobic interactions and potential for π-π stacking with aromatic residues in proteins. This can lead to enhanced binding affinity and specificity compared to other sulfonamide derivatives.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)8-11-4-1-2-5-12(11)9-16/h1-7,19-20H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXGYGWFIDRVTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=C(C=CC=C3F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)
![3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2384943.png)
![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2384946.png)
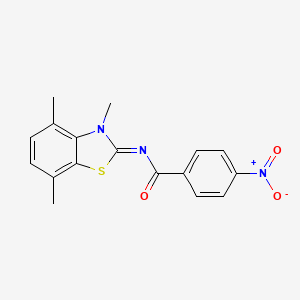
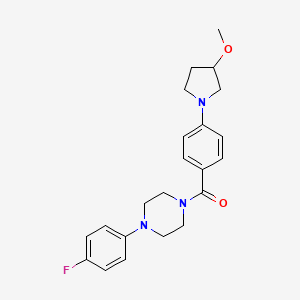
![1-(Hydroxymethyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2384951.png)
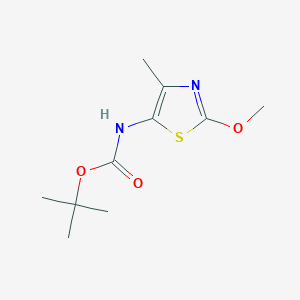
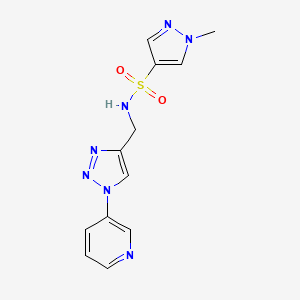
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2384957.png)
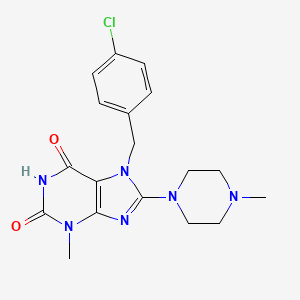
![N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2384961.png)
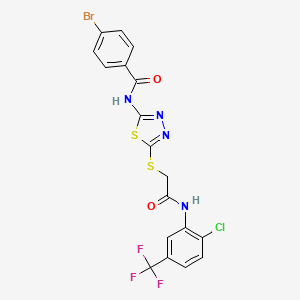
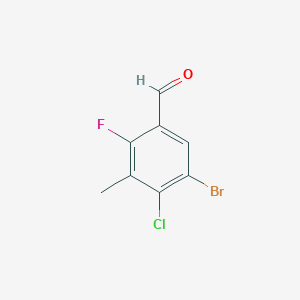
![7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2384965.png)
